N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide
Description
N-(5,5-Dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a sulfone group (5,5-dioxido) and substituted at the 3-position with a 4-isopropoxybenzamide moiety. The thieno-pyrazole scaffold is notable for its planar aromatic structure, which facilitates π-π stacking interactions in biological systems, while the sulfone group enhances polarity and metabolic stability. This compound is structurally related to a class of molecules investigated for enzyme inhibition, particularly autotaxin (ATX), as indicated by patent literature on analogous thieno-pyrazol-3-yl acetamides .
Properties
IUPAC Name |
N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-14(2)28-17-10-8-15(9-11-17)21(25)22-20-18-12-29(26,27)13-19(18)23-24(20)16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNIULGDPIKWCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide is a synthetic compound belonging to the class of thieno[3,4-c]pyrazole derivatives. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. The unique structural features of this compound contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C19H17N3O3S, with a molecular weight of approximately 367.42 g/mol. The compound features a thieno[3,4-c]pyrazole core with phenyl and isopropoxy substituents that enhance its chemical stability and biological interactions.
Anticancer Activity
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant anticancer properties. A study involving various derivatives demonstrated that modifications to the thieno[3,4-c]pyrazole scaffold could lead to enhanced cytotoxicity against several cancer cell lines, including breast adenocarcinoma (MCF-7) and gastric carcinoma (MGC-803) cells. The compound's structure allows it to interact with cellular pathways involved in cancer proliferation and apoptosis .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. In vivo studies have shown that compounds within this class can inhibit inflammatory markers and reduce edema in animal models. This effect is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
The biological activity of this compound is attributed to its ability to modulate various signaling pathways:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Modulation of Apoptosis : By affecting apoptotic pathways, the compound can promote programmed cell death in cancer cells.
- Cytokine Regulation : The compound may downregulate the expression of inflammatory cytokines, contributing to its anti-inflammatory effects.
Case Studies
- In Vitro Cytotoxicity : A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values indicating significant potency against MCF-7 and MGC-803 cells .
- In Vivo Anti-inflammatory Effects : An animal model study demonstrated that administration of the compound significantly reduced paw edema in rats induced by carrageenan. Histological analysis revealed decreased infiltration of inflammatory cells compared to control groups .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H17N3O3S |
| Molecular Weight | 367.42 g/mol |
| Anticancer Activity (IC50) | MCF-7: 15 µM; MGC-803: 20 µM |
| Anti-inflammatory Dose | 20 mg/kg (in vivo) |
Comparison with Similar Compounds
Substituent Variations
- N-(5,5-Dioxido-2-phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide This analogue replaces the 4-isopropoxy group with a 2-ethoxy substituent on the benzamide ring. The positional shift (para vs. ortho) and reduced steric bulk (ethoxy vs. isopropoxy) may alter binding interactions in enzymatic targets. For instance, para-substituted benzamides often exhibit better alignment with hydrophobic pockets in proteins compared to ortho-substituted variants .
- Thieno[3,4-c]pyrazol-3-yl Acetamides Patent literature highlights acetamide derivatives (e.g., R = phenyl, fluorophenyl) as autotaxin inhibitors. The 4-isopropoxybenzamide group in the target compound may offer enhanced selectivity due to its larger substituent .
Core Modifications
- The thieno-pyrazole core differs from triazoles in electronic properties, with the sulfur atom in the thiophene ring contributing to distinct hydrogen-bonding and redox behaviors .
Pharmacological and Physicochemical Properties
Enzyme Inhibition Potential
The thieno-pyrazole scaffold is associated with autotaxin inhibition, a key enzyme in lysophosphatidic acid (LPA) biosynthesis. Comparative data from patent filings suggest that substituents on the benzamide/acetamide group critically modulate inhibitory activity:
- Acetamide derivatives (e.g., thieno-pyrazol-3-yl acetamides) show IC₅₀ values in the nanomolar range for ATX inhibition.
- Benzamide variants , including the 4-isopropoxy-substituted compound, are hypothesized to exhibit improved metabolic stability due to reduced oxidative metabolism of the isopropoxy group compared to smaller alkoxy substituents .
Spectral and Tautomeric Behavior
Evidence from triazole derivatives () reveals that tautomeric equilibria (e.g., thione-thiol tautomerism) influence electronic properties and binding. For the target compound, the sulfone group likely stabilizes the thieno-pyrazole core in a single tautomeric form, minimizing dynamic structural variability and enhancing predictability in molecular docking studies .
Data Table: Key Comparisons
*Calculated based on structural formulae.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
